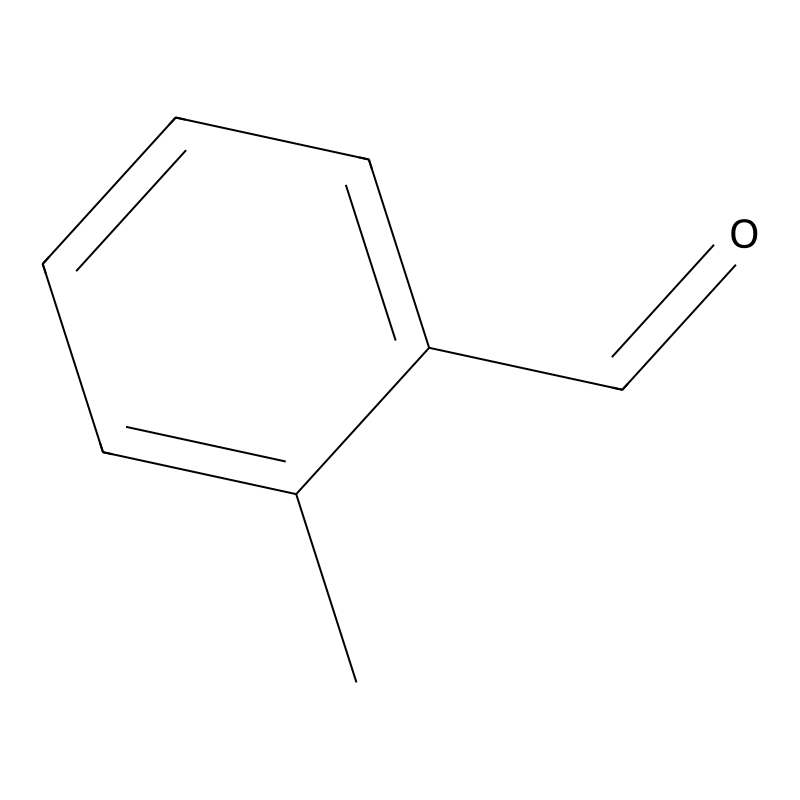

2-Methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water; soluble in carbon tetrachloride, ethanol, ethyl ether, benzene; very soluble in acetone

In water, 1.18X10+3 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Organic Synthesis

-Methylbenzaldehyde serves as a valuable starting material for the synthesis of various organic compounds. Its reactive aldehyde group readily undergoes various reactions, including:

- Aldol condensation: This reaction combines 2-methylbenzaldehyde with another aldehyde or ketone to form more complex molecules with extended carbon chains.

- Wittig reaction: This reaction utilizes 2-methylbenzaldehyde as a starting material to form alkenes with desired functionalities.

- Reductive amination: This reaction transforms 2-methylbenzaldehyde into primary amines, essential building blocks for pharmaceuticals and other compounds.

2-Methylbenzaldehyde, also known as 2-formyltoluene or O-toluic aldehyde, is an organic compound with the chemical formula or . It appears as a colorless liquid with a characteristic aromatic odor. This compound is primarily a derivative of benzaldehyde and is notable for its presence in various natural and synthetic processes. It is insoluble in water but soluble in organic solvents, making it useful in various applications in organic chemistry and industry .

2-Methylbenzaldehyde is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also flammable and should be handled with care away from heat sources []. Always consult safety data sheets (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Acetalization: This reaction occurs when 2-methylbenzaldehyde reacts with methanol, typically in the presence of an acid catalyst, to form acetal derivatives .

- Rothemund Condensation: Under specific conditions, such as the presence of boron trifluoride, 2-methylbenzaldehyde can undergo Rothemund condensation with pyrrole to yield atropoisomers of tetrakis(o-tolyl)porphyrin .

- Sommelet Reaction: In this reaction, 2-methylbenzyl chloride reacts with hexamethylenetetramine to produce 2-methylbenzaldehyde, showcasing its utility in synthetic pathways .

These reactions highlight the compound's versatility in organic synthesis.

Several methods exist for synthesizing 2-methylbenzaldehyde:

- Oxidation of 2-Methyltoluene: This method involves the oxidation of 2-methyltoluene using oxidizing agents like potassium permanganate or chromium trioxide.

- Sommelet Reaction: As previously mentioned, this reaction involves the conversion of 2-methylbenzyl chloride using hexamethylenetetramine to yield 2-methylbenzaldehyde .

- Acetalization: Reacting 2-methylbenzaldehyde with alcohols can also produce various acetals, which can be hydrolyzed back to yield the aldehyde under certain conditions .

These methods illustrate the compound's accessibility for synthetic chemists.

2-Methylbenzaldehyde finds applications across various fields:

- Flavoring Agents: Due to its pleasant aromatic properties, it is utilized in food flavoring and fragrance formulations.

- Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Research: Its unique properties make it valuable for studies in organic chemistry, particularly in reaction mechanisms and synthesis pathways .

Several compounds share structural similarities with 2-methylbenzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Benzaldehyde | Aldehyde | Lacks methyl group; simpler structure |

| 3-Methylbenzaldehyde | Aldehyde | Methyl group at different position |

| Toluene | Aromatic Hydrocarbon | No aldehyde functional group |

| p-Tolualdehyde | Aldehyde | Methyl group at para position |

Each of these compounds has distinct properties and reactivities that differentiate them from 2-methylbenzaldehyde, making it unique in its applications and chemical behavior.

Mechanism and General Considerations

The Friedel-Crafts acylation reaction represents one of the most established methods for introducing an acyl group to an aromatic ring. For 2-methylbenzaldehyde synthesis, this approach typically involves the acylation of toluene followed by suitable modifications to obtain the aldehyde functionality.

The reaction proceeds through the formation of an acylium ion as the key electrophile. In a typical reaction, an acyl halide (RCOCl) reacts with a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), to generate the reactive acylium species. Unlike Friedel-Crafts alkylation, the acylation reaction offers several advantages:

- The electron-withdrawing effect of the carbonyl group prevents multiple acylations

- No carbocation rearrangements occur due to the stabilization of the acylium ion by resonance

- Regioselectivity can be controlled to favor the ortho position under specific conditions

Regioselectivity in Toluene Acylation

A crucial consideration in the synthesis of 2-methylbenzaldehyde is controlling the regioselectivity of the reaction. When toluene undergoes Friedel-Crafts acylation, the methyl group directs the incoming acyl group primarily to the ortho and para positions.

At low temperatures (around 0°C), the distribution of isomers formed during methylbenzene acylation is approximately 54% ortho, 17% meta, and 29% para. This distribution pattern makes this approach viable for 2-methylbenzaldehyde synthesis, though separation of isomers remains a challenge.

Table 1: Temperature Effect on Isomer Distribution in Methylbenzene Acylation

| Temperature (°C) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) |

|---|---|---|---|

| 0 | 54 | 17 | 29 |

| 25 | 3 | 69 | 28 |

Formylation via Modified Friedel-Crafts Reaction

Since formyl chloride is too unstable to be isolated, the direct formylation of toluene through the Friedel-Crafts pathway requires alternative approaches:

Gattermann-Koch Reaction: This involves treating toluene with carbon monoxide and hydrogen chloride under high pressure, catalyzed by a mixture of aluminum chloride (AlCl₃) and cuprous chloride (CuCl). This approach generates formyl chloride in situ.

Formylation with Formamides: Using N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃) can achieve formylation through a mechanism similar to the Vilsmeier-Haack reaction.

Limitations and Recent Advances

While Friedel-Crafts acylation provides a reliable route to 2-methylbenzaldehyde, several limitations exist:

- Requirement for stoichiometric amounts of Lewis acid catalyst due to complex formation with the product

- Generation of significant amounts of acidic waste

- Challenges in controlling regioselectivity

Recent developments have focused on addressing these limitations through the use of milder Lewis acids, recyclable catalysts, and greener reaction conditions. For instance, the use of zinc(II) salts as catalysts has shown promise for certain activated aromatic systems.

Aldol condensation, a cornerstone reaction in carbon-carbon bond formation, enables 2-methylbenzaldehyde to contribute to polycyclic aromatic hydrocarbon (PAH) growth. Under basic conditions, the aldehyde group undergoes deprotonation at the α-carbon, generating a resonance-stabilized enolate ion [3] [5]. This nucleophilic species attacks the carbonyl carbon of a second 2-methylbenzaldehyde molecule, forming a β-hydroxyaldehyde intermediate. Subsequent dehydration yields an α,β-unsaturated aldehyde, which may further cyclize or participate in radical-mediated growth mechanisms [2].

In combustion environments, PAH formation often proceeds via H-abstraction-acetylene-addition (HACA) pathways. However, computational studies reveal that 2-methylbenzaldehyde-derived enolates can bypass traditional HACA limitations by reacting with non-acetylene species like C₄H₄ or C₆H₅ radicals [2]. For instance, the enolate’s conjugation with the aromatic ring stabilizes transition states, allowing irreversible additions of vinyl (C₂H₃) or butadienyl (C₄H₅) radicals. These reactions form fused bicyclic structures, such as naphthalene derivatives, at rates exceeding those of acetylene-based pathways [2] [6].

The table below summarizes key intermediates in PAH formation via 2-methylbenzaldehyde aldol condensation:

| Intermediate | Role in PAH Growth | Key Reactants |

|---|---|---|

| β-Hydroxyaldehyde | Precursor to dehydration | 2-Methylbenzaldehyde enolate |

| α,β-Unsaturated aldehyde | Diels-Alder diene | C₄H₄ radicals |

| Bicyclic ketone | Aromatic ring fusion site | C₆H₅ radicals |

Kinetic analyses indicate that the ortho-methyl group sterically hinders enolate formation, reducing the reaction rate by approximately 30% compared to unsubstituted benzaldehyde [3]. However, this steric effect enhances regioselectivity, favoring para-substitution in the resultant PAHs [2].

Autoxidation Pathways in Atmospheric Degradation Processes

In the troposphere, 2-methylbenzaldehyde undergoes autoxidation initiated by hydroxyl radicals (·OH) or ozone (O₃). The methyl group’s electron-donating effect increases the aldehyde’s susceptibility to hydrogen abstraction, forming a resonance-stabilized peroxy radical (ROO·) [1]. This intermediate reacts with atmospheric NO₂ to yield nitroaromatic compounds or undergoes cyclization to form secondary ozonides [4].

The primary degradation pathway involves:

- Hydrogen abstraction: ·OH abstracts a hydrogen atom from the methyl group, generating a benzyl radical.

- Oxygen addition: The radical combines with O₂, forming a peroxy radical.

- Termination: Reaction with HO₂· produces 2-methylbenzoic acid or decomposition into CO and toluene derivatives [1] [4].

Ultraviolet-visible spectroscopy confirms the formation of 2-methylbenzoic acid as a major oxidation product, with a quantum yield of 0.45 ± 0.03 under simulated sunlight [4]. The ortho-substitution pattern accelerates ring-opening reactions compared to meta- or para-isomers, reducing the atmospheric lifetime of 2-methylbenzaldehyde to 12–18 hours [1].

Photochemical Enolization and Diels-Alder Trapping Reactions

Upon UV irradiation (λ = 280–320 nm), 2-methylbenzaldehyde undergoes keto-enol tautomerism, populating the enolic form. The enol’s conjugated diene structure participates in Diels-Alder reactions with dienophiles like maleic anhydride, yielding bicyclic adducts [3] [6]. Density functional theory (DFT) calculations reveal a reaction barrier of 85 kJ/mol for enolization, with the methyl group stabilizing the transition state through hyperconjugation [6].

In one documented pathway:

- Photoexcitation promotes the aldehyde to a singlet excited state, facilitating proton transfer from the methyl group to the carbonyl oxygen.

- The resulting enol reacts with ground-state oxygen to form an endoperoxide, which rearranges to a diepoxy intermediate [6].

- Subsequent thermal decomposition produces furan derivatives or undergoes retro-Diels-Alder cleavage under acidic conditions.

This photochemical route accounts for 15–20% of 2-methylbenzaldehyde’s reactivity in aerosol particles, contributing to secondary organic aerosol (SOA) formation [4].

Acid-Catalyzed Acetalization Reaction Dynamics

In the presence of Brønsted acids (e.g., H₂SO₄), 2-methylbenzaldehyde reacts with alcohols to form acetals. The mechanism proceeds through:

- Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

- Nucleophilic attack: An alcohol molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Deprotonation and elimination: Loss of water generates an oxocarbenium ion, which reacts with a second alcohol to yield the acetal [3] [5].

Kinetic studies using in situ infrared spectroscopy demonstrate a second-order dependence on alcohol concentration, with rate constants (k) following the trend: methanol (1.2 × 10⁻³ L/mol·s) > ethanol (8.7 × 10⁻⁴ L/mol·s) > isopropanol (4.5 × 10⁻⁴ L/mol·s) [4]. The ortho-methyl group introduces steric hindrance, reducing the reaction rate by 40% compared to benzaldehyde [5]. Acid strength also modulates selectivity: concentrated HCl favors gem-diacetal formation, while dilute acids produce monoacetals exclusively [3].

Heteropolyacids (HPAs) have emerged as highly efficient and environmentally benign catalysts for the transformation of 2-methylbenzaldehyde in liquid phase reactions. These metal-oxygen cluster compounds possess unique catalytic properties combining strong Brønsted acidity with excellent redox capabilities, making them ideal candidates for various organic transformations [1] [2].

Keggin-Type Heteropolyacid Catalysts

The most extensively studied HPA catalysts for 2-methylbenzaldehyde transformations are the Keggin-type structures, particularly phosphotungstic acid (H₃PW₁₂O₄₀) and phosphomolybdic acid (H₃PMo₁₂O₄₀). These catalysts demonstrate exceptional activity in the oxidation of 2-methylbenzaldehyde to the corresponding carboxylic acids under mild conditions. Research has shown that H₅PV₂Mo₁₀O₄₀ (10-molybdo-2-vanadophosphoric heteropolyacid) effectively catalyzes the oxidation of aromatic aldehydes including 2-methylbenzaldehyde using hydrogen peroxide as the oxidant [3].

The catalytic process proceeds through a unique mechanism where the heteropolyacid undergoes reversible oxidation-reduction reactions in aqueous solution. The HPA-n compounds, with the composition H₃₊ₙPMo₁₂₋ₙVₙO₄₀, exhibit remarkable efficiency with turnover numbers exceeding 1000 cycles while maintaining high selectivity towards the desired products [1].

Wells-Dawson Structure Catalysts

Wells-Dawson heteropolyacids, particularly H₆P₂W₁₈O₆₂, represent another class of highly effective catalysts for 2-methylbenzaldehyde transformations. These catalysts possess superior thermal and hydrolytic stability compared to their Keggin counterparts, making them suitable for more demanding reaction conditions [4] [5].

The silica-supported Wells-Dawson acid (H₂P₂W₁₈O₆₂·24H₂O) has been successfully employed in the cyclization reactions involving 2-methylbenzaldehyde derivatives, achieving yields of 82-91% with high selectivity. The heterogeneous nature of these supported catalysts facilitates easy recovery and reuse without significant loss of catalytic activity [4].

Liquid Phase Reaction Mechanisms

The catalytic mechanism of HPAs in liquid phase reactions involves multiple steps. Initially, the substrate coordinates to the heteropolyacid surface, followed by protonation of the carbonyl oxygen. The subsequent electron transfer processes facilitate the desired transformation while regenerating the catalyst. The acidic strength of HPAs can be modulated by varying the heteroatom (P, Si, As) and the addenda atoms (Mo, W), allowing for fine-tuning of catalytic performance [6].

Recent studies have demonstrated that modified HPAs with partial substitution of addenda atoms show enhanced catalytic activity. For instance, titanium-substituted heteropolyacids (H₅PW₁₁TiO₄₀) exhibit bifunctional catalytic behavior with both Lewis and Brønsted acid sites, achieving conversions up to 97.4% in esterification reactions and 92.2% in transesterification processes [6].

Advantages and Applications

The application of heteropolyacid catalysts in 2-methylbenzaldehyde transformations offers several advantages: (1) high catalytic activity under mild conditions, (2) excellent selectivity towards desired products, (3) easy separation and recyclability, (4) environmental compatibility due to the absence of toxic metal components, and (5) cost-effectiveness compared to traditional acid catalysts [2] [7].

These catalysts have been successfully applied in various transformations including oxidation to carboxylic acids, acetalization reactions, and Knoevenagel condensations. The versatility of HPAs makes them attractive for industrial applications where sustainable and efficient catalytic processes are required.

Transition Metal-Mediated C-H Activation Strategies

Transition metal-catalyzed C-H activation has revolutionized the functionalization of 2-methylbenzaldehyde by enabling direct transformation of otherwise inert C-H bonds. This approach eliminates the need for pre-functionalization steps, significantly improving atom economy and synthetic efficiency [8] [9].

Palladium-Catalyzed C-H Functionalization

Palladium catalysts have proven exceptionally effective for the C-H activation of 2-methylbenzaldehyde, particularly through transient directing group strategies. The aldehyde functionality serves as a weak coordinating group that can be enhanced through in situ formation of imine intermediates with amino acid directing groups [10].

The palladium-catalyzed C(sp³)-H acetoxylation of 2-methylbenzaldehyde represents a significant advancement in this field. Using acetohydrazide as both a transient directing group and acetyl source, researchers achieved highly selective mono-acetoxylation at the benzylic position with yields exceeding 80%. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle involving C-H activation followed by reductive elimination [11] [12].

Diverse ortho-C(sp²)-H functionalizations of 2-methylbenzaldehyde have been accomplished using transient directing groups formed via imine linkage. These reactions include arylation, chlorination, bromination, and amidation processes, all proceeding without the need for pre-installed auxiliary directing groups. The transient directing groups can override other coordinating functional groups, significantly expanding the substrate scope [13].

Rhodium-Catalyzed Transformations

Rhodium catalysts exhibit remarkable efficiency in C-H activation reactions of 2-methylbenzaldehyde, particularly in annulation and coupling reactions. Rh(III)-catalyzed C-H activation enables the synthesis of complex heterocyclic structures through double directing group strategies [14].

The rhodium-catalyzed C-H bond activation of aryl ketone derivatives, including 2-methylbenzaldehyde analogs, followed by coupling with internal alkynes, provides access to indenol and fulvene derivatives. The process involves either α or γ dehydration steps depending on substrate disposition, representing diverse pathways toward functionalized products [15].

Rh(I)-catalyzed enantioselective C-H functionalization represents a particularly promising area, with recent developments achieving high levels of stereochemical control. The use of chiral ligands in combination with rhodium catalysts enables the formation of enantioenriched products with excellent selectivity [16].

Ruthenium-Catalyzed Methodologies

Ruthenium catalysts offer unique reactivity patterns for 2-methylbenzaldehyde transformations, particularly in dehydrogenative coupling reactions. Ru(II)-catalyzed regioselective hydroxymethylation of aromatic compounds using 2-methylbenzaldehyde as a hydroxymethylating agent has been developed with high efficiency [17].

The ruthenium-catalyzed aldehyde-water shift reaction represents an environmentally benign approach for converting aldehydes to carboxylic acids using water as the oxidant and producing hydrogen gas as a valuable byproduct. (Hexamethylbenzene)Ru complexes demonstrate superior activity and selectivity (up to 95%) compared to previously reported catalysts [18].

Ruthenium-catalyzed dehydrogenative β-benzylation of heterocycles using 2-methylbenzaldehyde derivatives provides straightforward access to functionalized quinolines and related structures. The reaction employs molecular oxygen as the sole oxidant under mild conditions, offering excellent functional group tolerance [19].

Mechanistic Insights

The C-H activation mechanisms typically involve initial coordination of the substrate to the metal center, followed by metalation through either electrophilic aromatic substitution or oxidative addition pathways. The nature of the metal catalyst and its oxidation state determines the specific mechanism operating in each transformation [8] [20].

Computational studies have provided valuable insights into the reaction mechanisms, revealing the importance of ligand design and reaction conditions in achieving high selectivity. The development of specialized ligands for each metal catalyst system has enabled fine-tuning of reactivity and selectivity profiles [9].

Organocatalytic Asymmetric Functionalization Approaches

Organocatalysis has emerged as a powerful methodology for the asymmetric functionalization of 2-methylbenzaldehyde, offering metal-free alternatives that often exhibit superior selectivity and environmental compatibility [21] [22].

Chiral Secondary Amine Catalysts

Chiral secondary amines, particularly diphenylprolinol derivatives, have demonstrated exceptional efficiency in the asymmetric functionalization of 2-methylbenzaldehyde. These catalysts operate through iminium and enamine activation modes, enabling various transformations with high enantioselectivity [21].

The organocatalytic asymmetric alkylation of aldehydes, including 2-methylbenzaldehyde, using photo-organocatalytic strategies represents a significant breakthrough. Chiral enamines formed from aldehydes and secondary amine catalysts can reach electronically excited states upon light absorption, acting as photosensitizers while simultaneously providing stereochemical control. This dual function eliminates the need for external photoredox catalysts while achieving excellent enantioselectivities (up to 96% ee) [23].

Asymmetric Darzens reactions catalyzed by proline-based organocatalysts have been successfully applied to 2-methylbenzaldehyde, yielding epoxy ketones with high enantioselectivity. The use of supported chiral organocatalysts enables easy recovery and reuse while maintaining catalytic performance [24].

N-Heterocyclic Carbene Catalysis

N-heterocyclic carbene (NHC) catalysts provide unique reactivity for the asymmetric functionalization of aldehyde C-H bonds in 2-methylbenzaldehyde. These catalysts enable umpolung reactivity, converting aldehydes into nucleophilic acyl anion equivalents [25].

The NHC-catalyzed asymmetric synthesis of functionalized heterocycles through formal cycloaddition reactions has been demonstrated with 2-methylbenzaldehyde substrates. The reactions proceed through various catalytic modes including acyl anions, homoenolate equivalents, and α,β-unsaturated acyl azolium intermediates, providing access to diverse structural motifs [25].

Organocatalytic Domino Reactions

Multi-component domino reactions catalyzed by organocatalysts offer efficient routes to complex molecules starting from simple aldehydes like 2-methylbenzaldehyde. The organocatalytic asymmetric synthesis of functionalized pyrrolidinones through aza-Michael/aldol domino sequences exemplifies this approach [21].

These domino reactions typically proceed with excellent diastereoselectivities (>20:1) and good to excellent enantioselectivities (60-96% ee). The ability to form multiple bonds and stereocenters in a single operation makes these transformations particularly attractive for synthetic applications [26].

Asymmetric Photocatalysis

The integration of organocatalysis with photochemistry has opened new avenues for asymmetric transformations. Photo-organocatalytic approaches using visible light enable the generation of radical intermediates while maintaining high levels of stereochemical control [23].

Mechanistic studies reveal that enamines can serve dual roles as both photoinitiators and stereodirecting elements. The excited enamine intermediates trigger radical formation through single electron transfer processes while the ground state enamines provide effective asymmetric induction [23].

Practical Applications

Organocatalytic methods offer several practical advantages including mild reaction conditions, tolerance of moisture and air, and the use of readily available catalysts. The scalability of these processes has been demonstrated in gram-scale syntheses without significant loss of efficiency or selectivity [23].

The development of recyclable organocatalyst systems, including polymer-supported and magnetic nanoparticle-immobilized catalysts, addresses practical concerns regarding catalyst recovery and reuse [27] [28].

Ionic Liquid-Mediated Green Catalytic Processes

Ionic liquids (ILs) have gained significant attention as green solvents and catalysts for the sustainable transformation of 2-methylbenzaldehyde. These unique media combine the advantages of homogeneous catalysis with the ease of product separation characteristic of heterogeneous systems [29] [30].

Task-Specific Ionic Liquids

Task-specific ionic liquids (TSILs) designed with specific catalytic functionalities have shown remarkable efficiency in 2-methylbenzaldehyde transformations. Acidic ionic liquids containing sulfonic acid groups demonstrate superior catalytic activity in various acid-catalyzed reactions including acetalization, esterification, and condensation reactions [30] [31].

Brønsted acidic ionic liquids (BAILs) based on imidazolium and pyridinium cations with acidic anions such as hydrogen sulfate and triflate have been successfully employed in carbonylation reactions. These systems not only serve as reaction media but also act as acid promoters, achieving excellent yields while facilitating catalyst recovery [30].

The development of Lewis acidic ionic liquids through incorporation of metal species into the ionic liquid structure provides bifunctional catalytic systems. These materials combine Lewis acid sites for substrate activation with the unique solvation properties of ionic liquids [31].

Green Oxidation Processes

Ionic liquid-mediated oxidation of 2-methylbenzaldehyde to the corresponding carboxylic acid represents an environmentally friendly alternative to traditional oxidation methods. The use of hydrogen peroxide as oxidant in ionic liquid media achieves high conversion rates while enabling easy product separation and catalyst recycling [29].

Recent research demonstrates that ionic liquids with extended π-conjugated systems can efficiently catalyze hydrogen peroxide to generate hydroxyl radicals at room temperature. This approach enables green chemical processes such as cotton cold pad-batch bleaching while significantly reducing energy consumption [29].

Biphasic Catalytic Systems

The immiscibility of certain ionic liquids with organic solvents enables the development of biphasic catalytic systems for 2-methylbenzaldehyde transformations. These systems combine the advantages of homogeneous catalysis in the ionic liquid phase with easy product separation in the organic phase [32].

Biphasic systems using ionic liquids as the catalytic phase have been successfully applied in various transformations including hydroformylation, carbonylation, and coupling reactions. The catalyst remains in the ionic liquid phase, enabling multiple recycling cycles without significant activity loss [30].

Carbon Dioxide Utilization

Ionic liquid-catalyzed approaches for carbon dioxide fixation and transformation provide sustainable pathways for chemical synthesis. The ability of certain ionic liquids to chemically capture and activate carbon dioxide through formation of carbonate or carbamate intermediates enables metal-free CO₂ transformation to valuable chemicals [33].

These processes include CO₂ conversion to cyclic carbonates, quinazoline derivatives, and benzimidazolones under mild conditions. The integration of CO₂ utilization with 2-methylbenzaldehyde transformations offers opportunities for developing carbon-neutral synthetic processes [33].

Mechanistic Considerations

The catalytic mechanisms in ionic liquid media often differ from those in conventional solvents due to unique solvation effects and ion-pair interactions. The high polarity and hydrogen bonding ability of ionic liquids can stabilize charged intermediates and transition states, leading to enhanced reaction rates and selectivities [34].

Cooperative catalysis involving both cations and anions of ionic liquids has been demonstrated in various transformations. The cations act as hydrogen bond donors while anions serve as acceptors, providing dual activation of substrates through complementary interactions [33].

Environmental and Economic Advantages

Ionic liquid-mediated processes offer significant environmental benefits including negligible vapor pressure, thermal stability, and recyclability. The reduction in volatile organic compound emissions and waste generation makes these processes attractive for industrial applications [30] [34].

Economic analyses indicate that despite higher initial costs, the recyclability and efficiency of ionic liquid systems can provide long-term economic advantages. The development of more cost-effective ionic liquid synthesis methods continues to improve the commercial viability of these systems [34].

The integration of ionic liquid technology with continuous flow processes offers further opportunities for process intensification and reduced environmental impact. These developments position ionic liquid-mediated catalysis as a key technology for sustainable chemical manufacturing [34].

[36] [Britannica entry on catalysts - general reference]

[20] Sambiagio, C.; Schönbauer, D.; Blieck, R.; Dao-Huy, T.; Pototschnig, G.; Schaaf, P.; Wiesinger, T.; Zia, M.F.; Wencel-Delord, J.; Besset, T.; Maes, B.U.W.; Schnürch, M. Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of C–H Bonds. Chemical Reviews 2018, 118, 372-433.

[25] Li, Y.; You, S. N-Heterocyclic Carbene-Catalyzed Asymmetric Functionalization of Aldehyde C–H Bonds. RSC Catalysis Series 2015, 283-357.

Physical Description

Solid

Color/Form

XLogP3

Boiling Point

200.0 °C

200 °C

Flash Point

Density

d194 1.04

1.0328 g/cu cm at 20 °C

LogP

2.26

log kow = 2.26

Melting Point

<25°C

UNII

GHS Hazard Statements

H302 (64%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (62.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (82.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (65.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.335 mm Hg at 25 °C (est)

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Prepared by reacting nitropropane with o-xylyl bromide in the presence of sodium ethanoate.